molecular formula C11H13F2NO B1418898 N-(3,5-difluorophenyl)oxan-4-amine CAS No. 1157009-62-5

N-(3,5-difluorophenyl)oxan-4-amine

Cat. No. B1418898
M. Wt: 213.22 g/mol
InChI Key: TUJKXDYTJJACOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3,5-difluorophenyl)oxan-4-amine” is a chemical compound with the molecular formula C11H13F2NO. It has a molecular weight of 213.22 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “N-(3,5-difluorophenyl)oxan-4-amine” consists of an oxan ring attached to an amine group and a phenyl ring. The phenyl ring is substituted with two fluorine atoms at the 3rd and 5th positions .

Scientific Research Applications

Synthesis and Chemical Applications

  • Photochemical Synthesis of Fluorinated Heterocyclic Compounds : Research shows the use of photochemical methods to synthesize 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, a class related to N-(3,5-difluorophenyl)oxan-4-amine. This approach provides a novel route for the synthesis of fluorinated compounds, which are crucial in various chemical industries (Buscemi et al., 2001).

  • Reductive Amination Using Cobalt Oxide Nanoparticles : A study demonstrates the use of cobalt oxide nanoparticles for the efficient synthesis of N-methyl- and N-alkylamines, highlighting the significance of these amines in academic research and industrial production (Senthamarai et al., 2018).

Photophysical and Electrochemical Applications

  • Organic Light-Emitting Devices (OLEDs) : Novel 2,4-difluorophenyl-functionalized arylamine compounds, closely related to N-(3,5-difluorophenyl)oxan-4-amine, have been synthesized and used as hole-injecting/hole-transporting layers in OLEDs. This study indicates the potential of such compounds in enhancing the efficiency and luminance of these devices (Li et al., 2012).

Synthesis of Biobased Amines

  • Biobased Amines for Material Chemistry : Amines, including those derived from compounds like N-(3,5-difluorophenyl)oxan-4-amine, play a crucial role in the synthesis of biobased polymers, which are increasingly important in various applications such as automotive, aerospace, and health. This research outlines the synthesis and applications of biobased amines (Froidevaux et al., 2016).

Polymer Science

  • Hyperbranched Polyimides for Gas Separation : The study of hyperbranched polyimides, synthesized using aromatic diamines like N-(3,5-difluorophenyl)oxan-4-amine, demonstrates their potential in gas separation applications, highlighting the material's thermal stability and mechanical properties (Fang et al., 2000).

  • Aromatic Poly(Amine-Imide)s with Electrochromic Characteristics : Research into the synthesis and properties of novel aromatic poly(amine-imide)s containing pendent triphenylamine groups, related to N-(3,5-difluorophenyl)oxan-4-amine, reveals their potential in electrochromic devices due to their thermal stability, solubility, and mechanical properties (Cheng et al., 2005).

properties

IUPAC Name

N-(3,5-difluorophenyl)oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO/c12-8-5-9(13)7-11(6-8)14-10-1-3-15-4-2-10/h5-7,10,14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJKXDYTJJACOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-difluorophenyl)oxan-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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